2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Vue d'ensemble

Description

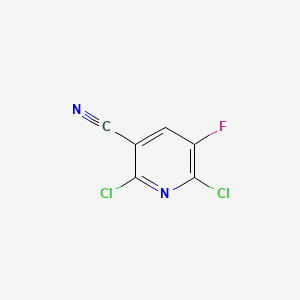

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a pyridine derivative. It is a fluorinated heterocyclic building block used in chemical synthesis.

Applications De Recherche Scientifique

Synthèse de Blocs de Construction Fluorés

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: est un précieux bloc de construction hétérocyclique fluoré utilisé en synthèse chimique . Sa structure unique permet la création de divers composés fluorés qui sont essentiels dans le développement de produits pharmaceutiques et agrochimiques en raison de leur activité biologique et de leur stabilité accrues.

Développement d'Antibiotiques Fluoroquinolones

Ce composé sert d'échafaudage moléculaire pour les antibiotiques fluoroquinolones . Il permet la synthèse facile d'une large gamme de dérivés de fluoroquinolones, qui sont des agents antibactériens puissants utilisés pour traiter une variété d'infections. Les chercheurs explorent des modifications pour réduire les effets secondaires et élargir les applications médicales.

Création de Dérivés de Naphthyridine

Outre les fluoroquinolones, This compound est également utilisé pour créer des dérivés de 1,8-naphthyridine . Ces composés ont montré des promesses dans divers domaines thérapeutiques, notamment les traitements antiviraux et anticancéreux.

Applications en Science des Matériaux

En science des matériaux, ce composé peut être utilisé pour préparer des composés de monocouche auto-assemblée (SAM) . Les SAM ont des applications dans la création de revêtements protecteurs, de capteurs et en nanotechnologie.

Recherche sur les Médicaments Ciblant le Système Respiratoire

En raison de sa spécificité pour l'organe cible, des recherches sont en cours pour utiliser This compound dans le développement de médicaments qui peuvent agir spécifiquement sur le système respiratoire . Cela pourrait conduire à des traitements plus efficaces pour les maladies respiratoires.

Mécanisme D'action

Target of Action

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, also known as 2,6-dichloro-5-fluoronicotinonitrile, is a synthetic compound used in the production of various pharmaceuticals It’s known to be a key precursor in the synthesis of several fluoroquinolone antibiotics , which typically target bacterial DNA gyrase and topoisomerase IV enzymes .

Mode of Action

It’s a crucial building block in the synthesis of fluoroquinolone antibiotics . These antibiotics inhibit the function of DNA gyrase and topoisomerase IV enzymes, preventing bacterial DNA replication and leading to cell death .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, these antibiotics disrupt the supercoiling and relaxation of bacterial DNA, which are crucial processes for DNA replication and transcription .

Pharmacokinetics

Fluoroquinolones, for instance, are generally well-absorbed orally and widely distributed in the body .

Result of Action

They inhibit bacterial DNA synthesis, leading to the death of the bacterial cells .

Action Environment

These antibiotics have a well-understood mechanism of action, targeting key enzymes in bacterial DNA synthesis and exhibiting potent bactericidal effects .

Propriétés

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKKOOGYIMMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370016 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-02-1 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical reaction described in the research paper involving 2,6-dichloro-5-fluoronicotinonitrile?

A1: The research paper [] describes a method for producing 2,6-dichloro-5-fluoronicotinonitrile by reacting 3-cyano-2-hydroxy-5-fluoro-pyridin-6-one (or its tautomer or salt) with phosphorus trichloride and chlorine gas in a solvent and in the presence of a basic catalyst. This reaction occurs at temperatures between 30-300 °C.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.